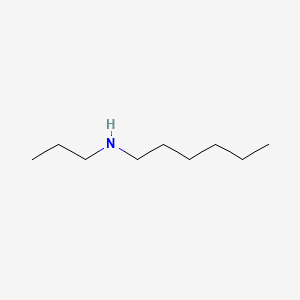

Hexylamine, N-propyl-

Description

Contextualization within Modern Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups, such as alkyl or aryl groups. newworldencyclopedia.orgbritannica.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. britannica.comlkouniv.ac.in N-Propylhexylamine is a secondary amine, possessing two alkyl substituents and one hydrogen atom on the nitrogen. newworldencyclopedia.org

The chemistry of amines is central to many areas of science, from medicinal chemistry to materials science. ijrpr.comdiplomatacomercial.com Aliphatic amines like N-propylhexylamine are generally stronger bases than ammonia due to the electron-donating inductive effect (+I effect) of the alkyl groups, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation. lkouniv.ac.in Secondary amines often exhibit a balance of steric hindrance and electronic effects that influence their reactivity. lkouniv.ac.in

In modern chemistry, the focus is increasingly on developing sustainable and efficient synthetic methods for amines, including catalytic and green chemistry approaches. ijrpr.comindustryarc.com Furthermore, amines are crucial building blocks for functional materials, polymers, and pharmaceuticals. ijrpr.comnumberanalytics.com The specific properties of N-propylhexylamine, such as its chain length and secondary nature, position it as a candidate for applications in surfactants, as a synthesis intermediate, and in the development of specialized polymers and coatings. numberanalytics.comacs.org

Historical Trajectories of Scholarly Inquiry into N-Propylhexylamine and Related Aliphatic Secondary Amines

The study of amines dates back to the 19th century, with many foundational synthesis methods still in use today. Historically, the preparation of amines has involved the chemical reduction of other nitrogen-containing organic compounds or the reaction of ammonia and its derivatives with organic molecules. britannica.com Classical methods for synthesizing secondary amines like N-propylhexylamine include:

Alkylation of primary amines: A primary amine can be reacted with an alkyl halide to produce a secondary amine. This method's utility can be limited by the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. smolecule.combritannica.com

Reductive Amination: This involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the target secondary amine. ijrpr.comsmolecule.com

A specific synthesis for the hydrochloride salt of N-propylhexylamine was reported in a 1997 study, which involved the ring-opening of an N-phosphorylated aziridine (B145994) with an organomagnesium bromide, followed by deprotection with hydrochloric acid. mdma.ch Another method, described in a patent, involves the reaction of N-methylpropylamine with 1-bromohexane (B126081) to produce the tertiary amine N-methyl-N-propylhexylamine, illustrating a typical alkylation reaction pathway. google.com These examples reflect the long-standing synthetic interest in constructing specific aliphatic amine structures. While many aromatic amines have historical trivial names, aliphatic amines are typically named systematically based on their alkyl substituents. lkouniv.ac.in

Current Research Landscape and Emerging Academic Significance of N-Propylhexylamine

While a simple molecule, N-propylhexylamine and its derivatives appear in various contemporary research contexts, highlighting their specific utility.

Detailed Research Findings:

Mass Spectrometry: The fragmentation pattern of N-propylhexylamine under electron ionization mass spectrometry (EI-MS) has been a subject of detailed study. Its mass spectrum is characterized by a base peak corresponding to the [M-C₅H₁₁]⁺ ion and another significant peak for the [M-C₂H₅]⁺ ion, which provides diagnostic information for structure determination. aip.org This fundamental research is crucial for the analytical identification of amines in complex mixtures.

Sigma Receptor Ligands: Research in medicinal chemistry has identified derivatives of N-propylhexylamine as ligands for sigma receptors, which are involved in various central nervous system functions. google.com For instance, N-methyl-N-propylhexylamine was synthesized and studied for its binding affinity to these receptors. google.comgoogleapis.com The exploration of how N-alkyl substituents influence binding affinity is a key area of structure-activity relationship (SAR) studies for developing new therapeutic agents. google.com

Industrial and Synthetic Applications: Patents reveal the use of N-propylhexylamine and related long-chain dialkylamines in various industrial processes. It has been cited as an auxiliary base for removing acids from chemical reaction mixtures, a critical step in the synthesis of products like N-alkylthiophosphoric triamides. googleapis.com Such applications leverage the amine's basicity and its physical properties, which facilitate separation from the desired product. googleapis.comgoogle.com The compound is also mentioned in the context of producing regenerated biopolymers and N-substituted (meth)acrylamides, indicating its role as a reagent or intermediate in polymer and materials science. google.comgoogle.com

The current research landscape for amines is dynamic, with a strong emphasis on creating functional molecules for specific, high-value applications. ijrpr.comindustryarc.com The academic significance of N-propylhexylamine is thus tied to its role as a well-defined building block whose properties can be leveraged in analytical chemistry, medicinal chemistry, and industrial synthesis. aip.orggoogleapis.comgoogleapis.com

Interactive Table: Computed Properties of N-Propylhexylamine

This table presents computational data for N-Propylhexylamine, providing deeper insight into its molecular characteristics.

| Property | Value | Source |

| Heavy Atom Count | 10 | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Complexity | 52.7 | lookchem.com |

| Monoisotopic Mass | 143.167399674 Da | nih.gov |

Structure

3D Structure

Properties

CAS No. |

20193-23-1 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N-propylhexan-1-amine |

InChI |

InChI=1S/C9H21N/c1-3-5-6-7-9-10-8-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

WBLXZSQLBOFHAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Propylhexylamine and Its Functionalized Derivatives

Mechanistic and Strategic Considerations in N-Propylhexylamine Synthesis

The creation of the C-N bond in N-propylhexylamine can be achieved through several strategic approaches, each with distinct mechanistic pathways and considerations. The primary methods include reductive amination, alkylation, and direct amination, all of which can be tailored to optimize yield and purity.

Alkylation-Based Pathways for N-Propylhexylamine Synthesis

The synthesis of N-propylhexylamine can also be approached through the N-alkylation of hexylamine (B90201) with a suitable propylating agent, such as a propyl halide (e.g., 1-bromopropane). This reaction follows a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbon of the propyl halide, displacing the halide to form a hydrohalide salt of N-propylhexylamine.

However, this method is often complicated by a lack of selectivity. The target product, N-propylhexylamine, is a secondary amine and is typically more nucleophilic than the starting primary amine, hexylamine. This increased nucleophilicity can lead to a subsequent alkylation reaction, resulting in the formation of the tertiary amine (N,N-dipropylhexylamine) and even a quaternary ammonium (B1175870) salt as undesired byproducts. This "runaway" reaction makes it difficult to isolate the desired secondary amine in high yield.

To circumvent the issue of over-alkylation, a more sophisticated strategy known as "hydrogen borrowing" or "reductive alkylation" has been developed. This method utilizes an alcohol (propanol) as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde (propanal). This aldehyde then undergoes a reductive amination reaction with hexylamine, as described in the previous section, with the catalyst returning the "borrowed" hydrogen to reduce the intermediate imine. This atom-efficient process forms the desired N-propylhexylamine with water as the only significant byproduct. acs.orgwikipedia.org

Direct Amination Approaches for N-Propylhexylamine Production

Direct amination represents a highly atom-economical route to N-propylhexylamine by reacting 1-hexanol (B41254) directly with propylamine (B44156). This process is mechanistically analogous to the hydrogen borrowing strategy. A heterogeneous or homogeneous catalyst facilitates the initial dehydrogenation of 1-hexanol to form hexanal (B45976). The hexanal then condenses with propylamine to create an imine intermediate, which is subsequently hydrogenated by the catalyst using the hydrogen that was initially borrowed from the alcohol. mdpi.com

This approach avoids the need to pre-synthesize and isolate the aldehyde, streamlining the process. The reaction is typically carried out at elevated temperatures and pressures, with water being the sole byproduct, making it an environmentally favorable method. Various catalytic systems, often based on metals like nickel, palladium, or ruthenium, have been investigated to promote this transformation efficiently.

Stereoselective Synthesis of N-Propylhexylamine Analogs

While N-propylhexylamine itself is achiral, the synthesis of its chiral analogs—for instance, where the hexyl chain contains a stereocenter—requires stereoselective methods. Asymmetric reductive amination is a powerful strategy to achieve this. nih.govrsc.orgacs.org This can be accomplished by reacting a prochiral ketone or a racemic aldehyde with an amine in the presence of a chiral catalyst.

For example, the synthesis of an enantioenriched analog could start from a racemic α-branched aldehyde. Through a process called dynamic kinetic resolution, a chiral catalyst, often an enzyme like an imine reductase (IRED), can selectively reduce the imine formed from one enantiomer of the aldehyde, or the racemization of the aldehyde is faster than the reduction, leading to a high yield of a single stereoisomer of the final amine product. liv.ac.uk This approach allows for the creation of β-chiral secondary amines with high enantiomeric excess. The choice of catalyst, whether a transition-metal complex with a chiral ligand or a specific biocatalyst, is crucial for controlling the stereochemical outcome. rsc.orgliv.ac.uk

Innovative Synthetic Route Development for N-Propylhexylamine

The quest for more efficient, sustainable, and cost-effective methods for amine synthesis has driven significant innovation in catalyst development and process optimization. Catalytic strategies are at the forefront of these advancements.

Catalytic Strategies for N-Propylhexylamine Synthesis

Modern synthetic routes for N-propylhexylamine heavily rely on advanced catalytic systems to achieve high selectivity and efficiency while minimizing waste. These strategies can be broadly categorized into biocatalysis and transition-metal catalysis. rsc.orgresearchgate.net

Biocatalysis: Enzymes, particularly Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs), have emerged as powerful catalysts for reductive amination. These biocatalysts operate under mild aqueous conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. IREDs can catalyze the reduction of a pre-formed imine or, in some cases, facilitate the entire reductive amination cascade from the ketone/aldehyde and amine. This offers a green and highly specific route to secondary amines like N-propylhexylamine.

Transition-Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts are pivotal for methods like hydrogen borrowing and direct amination.

| Catalyst Type | Catalyst Examples | Application | Key Advantages |

| Homogeneous | [Ru(p-cymene)Cl2]2, RhH(PPh3)4, Iridium complexes | N-Alkylation of amines with alcohols (Hydrogen Borrowing) rsc.org | High activity, good selectivity, mild reaction conditions. |

| Heterogeneous | Ni, Pd, Cu, Ru, or Au supported on materials like TiO2, Al2O3, or Carbon | Direct amination of alcohols with amines | Catalyst is easily separated and recycled, suitable for continuous flow processes. |

These catalytic systems enable the direct use of alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. The "hydrogen borrowing" mechanism is a prime example of atom-efficient and green chemistry, forming the desired C-N bond with water as the only byproduct. acs.orgmdpi.comacs.org The ongoing development of novel ligands and more robust metal catalysts continues to expand the scope and utility of these innovative synthetic routes. rsc.org

Green Chemistry Principles in N-Propylhexylamine Production

The production of N-propylhexylamine is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comijnc.irmdpi.com The primary synthetic route to N-propylhexylamine is the reductive amination of hexanal with propylamine. Applying green chemistry principles to this process can significantly enhance its sustainability. wikipedia.org

Key Green Chemistry Principles in N-Propylhexylamine Synthesis:

Prevention and Atom Economy: The core principle of preventing waste is central to green syntheses. sigmaaldrich.com Reductive amination can be highly atom-economical, a concept developed to measure the efficiency with which reactant atoms are incorporated into the final product. acs.org The ideal reaction maximizes this incorporation, generating minimal waste. For instance, catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is 100% atom-economical in theory, as the only byproduct is water. acs.org This contrasts with methods using stoichiometric hydride reagents, which generate significant inorganic salt waste. acs.org

| Reductant | Reactants | Product | Byproducts | Theoretical Atom Economy |

| H₂/Catalyst | Hexanal + Propylamine + H₂ | N-Propylhexylamine | H₂O | 100% |

| Sodium Borohydride (NaBH₄) | Hexanal + Propylamine → Imine; Imine + NaBH₄ + Solvent | N-Propylhexylamine | Borate Salts | ~81% acs.org |

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and are often recyclable, reducing waste and cost. acs.org For the reductive amination to produce N-propylhexylamine, various heterogeneous catalysts are employed, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. These catalysts facilitate the reaction with high efficiency and can be easily separated from the reaction mixture for reuse. wikipedia.org

Less Hazardous Chemical Syntheses and Safer Solvents: Green chemistry promotes the use of substances that possess little to no toxicity. sigmaaldrich.com This includes choosing safer solvents. Traditional syntheses might use volatile organic compounds (VOCs), whereas greener alternatives would favor water, ethanol, or even solvent-free conditions, which can reduce environmental impact and simplify product purification. mdpi.com

Design for Energy Efficiency and Reduced Derivatives: Catalytic pathways often operate under milder conditions of temperature and pressure compared to non-catalytic methods, thus reducing energy consumption. sigmaaldrich.com Furthermore, the direct reductive amination pathway avoids the need for protecting groups or other temporary modifications (derivatization), which simplifies the process, requires fewer reagents, and generates less waste. acs.orgscispace.com

Chemoenzymatic and Biocatalytic Pathways to N-Propylhexylamine

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing amines. researchgate.netresearchgate.net The application of enzymes, particularly imine reductases and transaminases, in chemoenzymatic pathways provides a powerful tool for amine production under mild, aqueous conditions. whiterose.ac.uk

Imine Reductases (IREDs) / Reductive Aminases (RedAms): The most direct biocatalytic route to N-propylhexylamine is through the use of an imine reductase (IRED) or a reductive aminase (RedAm). researchgate.net These enzymes catalyze the asymmetric reduction of an imine, which can be formed in situ from an aldehyde (hexanal) and an amine (propylamine). researchgate.net

The key advantages of this pathway include:

High Selectivity: Enzymes operate with high chemo-, regio-, and stereoselectivity. While N-propylhexylamine itself is achiral, the use of enzymes ensures specific reactions, minimizing byproduct formation. rsc.org

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and neutral pH, which reduces energy demand and avoids the need for harsh reagents. researchgate.net

Sustainability: Biocatalysts are derived from renewable resources and are biodegradable. mdpi.com

A significant challenge in using IREDs is their dependence on expensive nicotinamide (B372718) cofactors (NADH or NADPH). acs.org To make the process economically viable, a cofactor regeneration system is essential. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active form using a cheap co-substrate like glucose or formate. rsc.orgacs.org

Hypothetical IRED-Catalyzed Synthesis of N-Propylhexylamine

| Component | Function |

|---|---|

| Hexanal | Carbonyl Substrate |

| Propylamine | Amine Substrate |

| Imine Reductase (IRED) | Biocatalyst for imine reduction |

| NADPH | Cofactor (reducing equivalent) |

| Glucose Dehydrogenase (GDH) | Regeneration enzyme |

| Glucose | Co-substrate for cofactor regeneration |

| Aqueous Buffer (e.g., pH 7.5) | Reaction Medium |

Transaminases (TAs): Amine transaminases (ATAs or ω-TAs) are another class of enzymes used for amine synthesis, primarily for converting prochiral ketones into chiral amines. rsc.orgalmacgroup.com Their application for producing an achiral secondary amine like N-propylhexylamine is less direct. It would likely require a multi-step enzymatic cascade, which could be more complex than the single-step IRED approach. mdpi.com The preferred amine donor for industrial applications is often isopropylamine, as the resulting acetone (B3395972) byproduct can be easily removed to drive the reaction equilibrium. rsc.org

Challenges in biocatalytic pathways include enzyme stability under process conditions and potential substrate or product inhibition, which can lower reaction rates. almacgroup.com Ongoing research focuses on protein engineering to develop more robust enzymes with broader substrate scopes tailored for specific industrial applications. nih.gov

Process Intensification and Scale-Up Research for N-Propylhexylamine Production

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient chemical processes. ijnc.ir For the production of N-propylhexylamine, flow chemistry is a key technology for achieving these goals, bridging the gap between laboratory discovery and industrial-scale manufacturing. nih.govenamine.net

Flow Chemistry: Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for amine synthesis. vapourtec.comnoelresearchgroup.com

Enhanced Safety and Heat Transfer: The reductive amination of hexanal is an exothermic reaction. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, dissipating heat efficiently and preventing the formation of dangerous "hot spots" that can lead to runaway reactions. europa.eu This enables the use of reaction conditions that might be unsafe in large batch reactors.

Improved Mass Transfer and Efficiency: In a flow system, reactants can be mixed more efficiently. When using gaseous reagents like hydrogen, flow reactors facilitate better gas-liquid contact, leading to significantly faster reaction rates and higher productivity compared to batch systems. vapourtec.com

Seamless Scale-Up: Scaling a flow process typically involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than building larger, more complex, and often unpredictable batch reactors. nih.gov This makes the transition from lab-scale to production more reliable.

Comparison of Batch vs. Continuous Flow Processing for N-Propylhexylamine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; risk of hot spots | Excellent; precise temperature control |

| Mass Transfer | Limited, especially for gas-liquid reactions | Excellent; enhanced reaction rates |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume |

| Scalability | Complex and non-linear | Straightforward (scaling-out) |

| Process Control | Manual or semi-automated | Fully automated; high consistency |

Scale-Up Research: While specific scale-up studies for N-propylhexylamine are not widely published, the methodologies are well-established for analogous amine production processes. lookchem.com Research in this area focuses on optimizing the entire process for industrial viability. This includes the development of robust, long-lasting catalysts that can withstand continuous operation without deactivation. Furthermore, integrating downstream processing, such as continuous separation and purification units, into the flow system can create a fully automated and highly efficient end-to-end production line. scitube.io The combination of biocatalysis with flow chemistry, using immobilized enzymes packed into reactor columns, represents a frontier in sustainable chemical manufacturing, merging the high selectivity of enzymes with the efficiency and safety of flow processing. mdpi.comwhiterose.ac.uk

Detailed Reaction Chemistry of N Propylhexylamine

Fundamental Reactivity and Mechanistic Investigations of N-Propylhexylamine

The chemical behavior of N-propylhexylamine is primarily dictated by the lone pair of electrons on the nitrogen atom and the nature of the attached n-propyl and n-hexyl groups.

Nucleophilic Characteristics of the N-Propylhexylamine Amine Moiety

The nitrogen atom in N-propylhexylamine possesses a lone pair of electrons, rendering it a nucleophile. This nucleophilicity is central to many of its characteristic reactions.

Alkylation: N-propylhexylamine can react with alkyl halides in alkylation reactions to form tertiary amines. For instance, the reaction with methyl iodide would yield N-methyl-N-propylhexylamine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. smolecule.com

Acylation: It undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, reacting N-propylhexylamine with acetyl chloride would produce N-propyl-N-hexylacetamide. smolecule.com

Reactions with Carbonyl Compounds: As a secondary amine, N-propylhexylamine can react with aldehydes and ketones. This can lead to the formation of enamines, which are valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution: In specific cases, particularly with highly electron-deficient aromatic rings, N-propylhexylamine can act as a nucleophile in SNAr reactions, displacing a suitable leaving group. wikipedia.org

The nucleophilicity of amines is influenced by several factors, including steric hindrance and basicity. While generally more basic amines are more nucleophilic, bulky substituents around the nitrogen can diminish nucleophilicity more significantly than basicity. masterorganicchemistry.com

Electrophilic Reactions on the Alkyl Chain of N-Propylhexylamine

While the primary reactivity of N-propylhexylamine is nucleophilic at the nitrogen center, the alkyl chains can undergo electrophilic attack under specific and often harsh conditions, typically involving radical mechanisms. Direct electrophilic attack on the C-H bonds of the alkyl chains is generally not favored due to their low reactivity. However, reactions such as halogenation can occur under free-radical conditions, initiated by UV light or radical initiators. This would lead to a mixture of halogenated products at various positions along the hexyl and propyl chains.

Oxidation Pathways and Mechanisms of N-Propylhexylamine

The oxidation of secondary amines like N-propylhexylamine can proceed through various pathways, depending on the oxidizing agent and reaction conditions.

Oxidation at the Nitrogen Atom: Mild oxidizing agents can lead to the formation of hydroxylamines or nitroxide radicals. Stronger oxidation can result in the cleavage of the N-H bond.

Oxidation at the α-Carbon: Oxidation can also occur at the carbon atom adjacent to the nitrogen. This often involves the formation of an iminium ion intermediate, which can then be hydrolyzed to a ketone or aldehyde and a primary amine, or undergo further reactions. dtic.mil For example, oxidation of N-propylhexylamine could potentially yield hexanal (B45976) and propylamine (B44156), or propanal and hexylamine (B90201), depending on which alkyl group is oxidized.

Electron Transfer Mechanisms: Some oxidation reactions, particularly those involving photo-oxidation or certain metal-based oxidants, can proceed via an initial electron transfer from the amine to the oxidant, forming a radical cation. acs.org This intermediate can then undergo further reactions, such as deprotonation or fragmentation.

Acid-Base Equilibrium and Proton Transfer Dynamics of N-Propylhexylamine

As an amine, N-propylhexylamine is a weak base and can accept a proton to form the corresponding propylhexylammonium ion. chemrevise.orgksu.edu.sa

The equilibrium for this reaction in water is:

C₃H₇NH(C₆H₁₃) + H₂O ⇌ C₃H₇NH₂⁺(C₆H₁₃) + OH⁻

The basicity of N-propylhexylamine is quantified by its pKb value, or the pKa of its conjugate acid. The pKa of the conjugate acid of a typical secondary amine is around 11. uky.edu The position of this equilibrium is influenced by the solvent and the presence of other acidic or basic species. rsc.org

N-Propylhexylamine in Complex Organic Transformations

The nucleophilic nature of N-propylhexylamine makes it a valuable component in various complex organic reactions, particularly those that build molecular complexity in a single step.

Multi-Component Reactions Involving N-Propylhexylamine

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.orgmdpi.comrug.nlnih.gov The efficiency and atom economy of MCRs make them powerful tools in organic synthesis and drug discovery. nih.gov

N-propylhexylamine, as a secondary amine, can participate in several types of MCRs. A prominent example is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. If N-propylhexylamine were used in an Ugi reaction with, for example, formaldehyde, tert-butyl isocyanide, and acetic acid, it would lead to the formation of a complex α-acetamido-N-tert-butyl-N-propyl-N-hexylacetamide.

Another important MCR where secondary amines are used is the Mannich reaction , which involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. While the classic Mannich reaction often uses primary amines or ammonia (B1221849), variations utilizing secondary amines like N-propylhexylamine are also possible, leading to the formation of Mannich bases. These products are valuable intermediates for further synthetic transformations.

The participation of N-propylhexylamine in these reactions highlights its role as a key building block for the rapid construction of complex molecular scaffolds. The design and discovery of new MCRs continue to be an active area of research. csic.es

Cyclization Reactions and Heterocycle Formation Utilizing N-Propylhexylamine

Nitrogen heterocycles are ubiquitous in pharmaceuticals and natural products, and their synthesis is a cornerstone of medicinal chemistry. nih.govmdpi.comorganic-chemistry.org N-Propylhexylamine can theoretically serve as a key building block in the construction of various nitrogen-containing ring systems. The nitrogen atom can act as a nucleophile to initiate cyclization or participate in multicomponent reactions that assemble the heterocyclic core in a single step.

One of the most common strategies for forming nitrogen heterocycles is through intramolecular cyclization, where the amine attacks an electrophilic center within the same molecule. For N-propylhexylamine to be utilized in such a fashion, it would first need to be functionalized with a suitable electrophilic partner. For instance, reaction with a halo-substituted acyl halide would generate an intermediate primed for cyclization to a lactam.

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for heterocycle synthesis. nih.gov In principle, N-propylhexylamine could participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions, which are capable of generating a diverse array of complex acyclic and heterocyclic structures. The specific substitution pattern of N-propylhexylamine would be directly incorporated into the final product.

While specific examples of N-propylhexylamine in heterocycle synthesis are not extensively documented, the general reactivity of secondary amines in these transformations is well-established. For example, the synthesis of substituted pyrrolidines often involves the reaction of an amine with a 1,4-dihaloalkane or via a [3+2] cycloaddition of an azomethine ylide, which could be generated from N-propylhexylamine.

Role of N-Propylhexylamine in Amidation and Urethane (B1682113) Synthesis

The formation of amide and urethane linkages is fundamental in organic and medicinal chemistry. N-Propylhexylamine, as a secondary amine, is a prime candidate for these transformations.

Amidation: The reaction of N-propylhexylamine with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) would yield an N-propyl-N-hexylamide. The direct condensation of a carboxylic acid with an amine is typically challenging and often requires a coupling agent to activate the carboxylic acid. A study on the direct amidation of carboxylic acids and amines mediated by TiCl4 provides a general procedure where various amines are reacted with carboxylic acids to produce amides in good yields. nih.gov While N-propylhexylamine was not a specific substrate in this study, the protocol's success with other secondary amines suggests its applicability.

A general representation of the amidation reaction is as follows:

R-COOH + CH3(CH2)5NH(CH2)2CH3 → R-CON((CH2)5CH3)((CH2)2CH3) + H2O

The reaction conditions, such as the choice of coupling agent, solvent, and temperature, would need to be optimized to achieve high yields, especially given the potential for steric hindrance from the alkyl groups of N-propylhexylamine.

Urethane Synthesis: Urethanes, also known as carbamates, are typically synthesized from the reaction of an isocyanate with an alcohol. However, they can also be formed from the reaction of an amine with a chloroformate or by other methods that avoid the use of toxic isocyanates. google.comacs.orgorganic-chemistry.org The reaction of N-propylhexylamine with an isocyanate would lead to the formation of a substituted urea, while its reaction with a chloroformate would yield an N,N-disubstituted carbamate (B1207046). wikipedia.org

A general scheme for the synthesis of a carbamate from N-propylhexylamine is:

R-O-CO-Cl + CH3(CH2)5NH(CH2)2CH3 → R-O-CO-N((CH2)5CH3)((CH2)2CH3) + HCl

The reactivity of N-propylhexylamine in these reactions is expected to be high due to the nucleophilicity of the nitrogen atom.

Regioselectivity and Stereoselectivity Studies of N-Propylhexylamine Reactions

The concepts of regioselectivity and stereoselectivity are crucial in controlling the outcome of chemical reactions to yield a specific isomer. youtube.comyoutube.comresearchgate.net

Regioselectivity: In reactions where N-propylhexylamine acts as a nucleophile attacking an unsymmetrical electrophile, the site of attack is governed by both electronic and steric factors. For example, in the ring-opening of an unsymmetrical epoxide, N-propylhexylamine would preferentially attack the less sterically hindered carbon atom. While no specific studies on the regioselectivity of N-propylhexylamine reactions are available, the general principles of nucleophilic attack by secondary amines would apply. The slightly different steric bulk of the propyl versus the hexyl group is unlikely to play a significant role in directing regioselectivity at a remote site.

Stereoselectivity: N-Propylhexylamine itself is an achiral molecule. Therefore, in reactions with achiral substrates, the products will also be achiral or a racemic mixture of enantiomers if a new stereocenter is formed. To achieve stereoselectivity, either a chiral substrate, a chiral reagent, or a chiral catalyst must be employed. For instance, if N-propylhexylamine were to react with a chiral acyl chloride, the resulting amide would be a mixture of diastereomers if the reaction created a new stereocenter. The ratio of these diastereomers would depend on the degree of stereochemical induction from the existing chiral center.

In the absence of specific research, it is hypothesized that the stereochemical outcomes of reactions involving N-propylhexylamine would follow established models of asymmetric synthesis, where the facial selectivity of the amine's approach to an electrophile is controlled by the chiral environment.

N Propylhexylamine As a Versatile Building Block in Advanced Material and Specialty Chemical Research

Integration of N-Propylhexylamine into Polymer Chemistry Research

The utility of amines in polymer science is well-established, where they can function as monomers, modifiers, and agents for functionalization and cross-linking. While extensive research on a broad range of amines exists, the specific integration of N-propylhexylamine into macromolecular architectures is a more specialized area of investigation.

Monomer or Modifier in Macromolecular Architectures

As a secondary amine, N-propylhexylamine possesses a reactive N-H bond that allows for its potential incorporation into polymer chains as a monomeric unit. This could occur through reactions such as polycondensation with difunctional molecules (e.g., diacyl chlorides or diepoxides) to form polyamides or poly(amino-alcohols), respectively. The presence of the n-propyl and n-hexyl side chains would influence the resulting polymer's properties, such as its solubility, thermal characteristics, and glass transition temperature.

Furthermore, N-propylhexylamine can act as a polymer modifier. Its amine functionality can be grafted onto existing polymer backbones containing reactive groups like halogens or epoxides. This modification would introduce the specific steric and hydrophobic characteristics of the propyl and hexyl groups, thereby altering the surface properties, adhesion, and compatibility of the original polymer with other materials.

Role in Polymer Functionalization and Cross-Linking Processes

Polymer functionalization is a critical step in tailoring materials for specific applications. The secondary amine group of N-propylhexylamine serves as a versatile handle for introducing specific functionalities. For instance, it can react with a variety of electrophilic reagents to attach different chemical moieties to a polymer chain, thereby imparting new properties.

In the context of cross-linking, N-propylhexylamine can participate in curing reactions, particularly with epoxy resins. The active hydrogen on the nitrogen atom can react with epoxide rings, leading to the formation of a three-dimensional network structure. The rate and extent of this cross-linking reaction would be influenced by the steric hindrance provided by the alkyl groups of the amine. This, in turn, affects the mechanical and thermal properties of the final thermoset material.

Applications of N-Propylhexylamine in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. While the direct application of N-propylhexylamine in complex supramolecular systems is not extensively documented in publicly available research, its structural features suggest potential roles. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a hydrogen bond donor. These interactions, along with van der Waals forces from the alkyl chains, could drive the self-assembly of N-propylhexylamine or its derivatives into ordered structures like micelles or monolayers, particularly at interfaces.

N-Propylhexylamine in the Synthesis of Specialty Chemicals and Industrial Additives (Excluding Pharmaceutical/Biological)

The chemical reactivity of N-propylhexylamine makes it a valuable intermediate in the synthesis of various specialty chemicals and industrial additives.

Intermediate in Agrochemical Research

In the field of agrochemicals, novel organic molecules are continuously synthesized and screened for their potential as herbicides, pesticides, or plant growth regulators. Amines are a common structural motif in many agrochemically active compounds. N-Propylhexylamine can serve as a precursor for the synthesis of more complex molecules where the specific combination of the propyl and hexyl groups might contribute to the desired biological activity and physicochemical properties, such as soil mobility and persistence. While specific commercial agrochemicals based on N-propylhexylamine are not prominently disclosed, its role as a building block in exploratory agrochemical synthesis is plausible.

Component in Corrosion Inhibitor Formulations

Corrosion inhibitors are crucial for protecting metallic materials from degradation. Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors because the lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective film. Amines, in particular, are widely used for this purpose. The effectiveness of an amine-based corrosion inhibitor often depends on its ability to adsorb onto the metal surface, which is influenced by its molecular structure and the presence of hydrophobic groups.

The N-propylhexylamine molecule, with its nitrogen atom and alkyl chains, possesses the necessary characteristics to function as a corrosion inhibitor. The nitrogen atom can adsorb onto the metal surface, while the hydrophobic propyl and hexyl chains can form a dense, non-polar layer that repels corrosive species. Research in this area would involve evaluating the inhibition efficiency of N-propylhexylamine on various metals and in different corrosive environments.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant for this application.

| Corrosion Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| N-Propylhexylamine | 50 | Mild Steel | 1M HCl | 85 |

| N-Propylhexylamine | 100 | Mild Steel | 1M HCl | 92 |

| N-Propylhexylamine | 150 | Mild Steel | 1M HCl | 95 |

| N-Propylhexylamine | 100 | Aluminum | 0.5M NaCl | 78 |

This table is for illustrative purposes only and does not represent actual experimental data.

Application in Surfactant and Emulsifier Development

N-Propylhexylamine's molecular structure, which combines a reactive secondary amine head with lipophilic alkyl chains, makes it an excellent precursor for a range of surface-active agents. Surfactants and emulsifiers are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid, enabling the formation of stable mixtures like emulsions. mdpi.com The conversion of N-propylhexylamine into a surfactant typically involves the chemical modification of its secondary amine group to create a more hydrophilic head group.

Two primary chemical pathways are employed to transform N-propylhexylamine into a functional surfactant:

Alkylation for Cationic Surfactants: The nitrogen atom in N-propylhexylamine can be further alkylated, most commonly through a reaction with an alkyl halide. This process, known as quaternization, converts the secondary amine into a quaternary ammonium (B1175870) salt. The resulting molecule possesses a positively charged nitrogen center, which acts as a hydrophilic head, classifying it as a cationic surfactant. These surfactants are known for their ability to adsorb at interfaces and are utilized in various industrial applications. smolecule.com

Acylation for Amide-Type Surfactants: N-Propylhexylamine can undergo acylation by reacting with carboxylic acids or their derivatives (like acid chlorides or esters) to form an N,N-disubstituted amide. smolecule.com In these amide-type surfactants, the amide linkage itself contributes to the hydrophilic character. These can be non-ionic surfactants or can be designed with additional functional groups to impart anionic or zwitterionic properties. Surfactants derived from the amidation of fatty acids are of particular interest as they can be sourced from renewable materials. purdue.edu

The performance of surfactants is characterized by several key parameters, including their ability to lower surface tension and their efficiency in forming micelles (aggregates of surfactant molecules in a solution). The Critical Micelle Concentration (CMC) is the concentration at which micelles begin to form and is a crucial indicator of a surfactant's efficiency. ekb.eg Research on biobased quaternary ammonium surfactants synthesized from fatty acid amides—a route analogous to converting N-propylhexylamine—provides insight into the expected performance. purdue.edu

| Surfactant Derivative Type | Example Precursor | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| Cationic (Quaternary Ammonium) | Fatty Amide from Diethylenetriamine | 0.03 | 32.5 |

| Cationic (Quaternary Ammonium) | Fatty Amide from Triethylenetetramine | 0.06 | 35.0 |

| Commercial Benchmark (C16TAB) | Cetyltrimethylammonium bromide | 0.90 | 38.0 |

This table presents representative data for biobased quaternary ammonium surfactants synthesized via amidation, a pathway applicable to N-propylhexylamine. The data, adapted from studies on analogous systems, illustrates the potential performance of N-propylhexylamine-derived surfactants compared to a commercial standard. purdue.edu

Incorporation into Adhesive and Coating Technologies

The reactive nature of the secondary amine in N-propylhexylamine makes it a valuable component in the formulation of high-performance adhesives and coatings. Its primary roles in these applications are as a curing agent for epoxy systems and as a catalyst or modifier in other polymer formulations.

As a Curing Agent for Epoxy Adhesives and Coatings:

Epoxy resins are a cornerstone of the structural adhesives and protective coatings industries, prized for their strong adhesion, chemical resistance, and durability. specialchem.com These resins require a curing agent (or hardener) to undergo a chemical reaction called cross-linking, which transforms the liquid resin into a hard, thermoset plastic. Amines are a major class of curing agents for epoxy resins. specialchem.com

The active hydrogen on the nitrogen atom of N-propylhexylamine can react with the epoxide rings of the epoxy resin. This reaction opens the ring and forms a covalent bond, integrating the amine into the polymer backbone. threebond.co.jp As an aliphatic amine, N-propylhexylamine can facilitate curing at room temperature, although elevated temperatures can accelerate the process and enhance the final properties of the material. specialchem.comthreebond.co.jp The inclusion of N-propylhexylamine as a curing agent influences several key characteristics of the final adhesive or coating:

Cure Speed and Pot Life: Aliphatic amines generally provide fast curing rates and have a corresponding pot life (the time during which the mixed resin remains usable). threebond.co.jp

Mechanical Properties: The structure of the amine affects the cross-link density of the polymer network. This, in turn, dictates mechanical properties such as hardness, flexibility, and tensile strength. google.comresearchgate.net

Chemical Resistance: The resulting cross-linked polymer network provides excellent resistance to chemicals and solvents. specialchem.com

A patent for silicone pressure-sensitive adhesives (PSAs) explicitly includes propylhexylamine in its list of suitable secondary amines for the formulation, highlighting its utility in specialized adhesive systems.

As a Catalyst and Modifier in Coatings:

In addition to acting as a primary curing agent, amines can function as catalysts in certain coating systems, such as polyurethanes. They can accelerate the cross-linking reaction between isocyanates and polyols, reducing cure times and energy requirements. specialchem.com However, the use of amine catalysts can sometimes lead to yellowing, which must be considered in the formulation process. specialchem.com Manganese and iron-based catalysts, often used in combination with nitrogen-containing ligands, are also being explored as alternatives to traditional cobalt driers in alkyd coatings. mdpi.commdpi.com

The performance of an adhesive is often evaluated by its ability to bond two substrates together, measured by properties like lap-shear strength. Research into thermoset adhesives based on amine reactions provides a framework for understanding how formulation affects performance. mdpi.com

| Adhesive Formulation Parameter | Shear Modulus (MPa) | Elongation at Break (%) | Lap-Shear Strength (MPa) |

| Amine Prepolymer (Lower MW) | ~1100 | 2.5 | 5.5 |

| Amine Prepolymer (Higher MW) | ~1100 | 4.0 | 8.0 |

This table shows representative data on how the molecular weight (MW) of amine prepolymers, which can be synthesized using building blocks like N-propylhexylamine, affects the mechanical properties of a thermoset adhesive. The data is adapted from research on acrylate/amine-based thermoset systems. mdpi.com

Coordination Chemistry and Catalytic Applications of N Propylhexylamine

N-Propylhexylamine as a Ligand in Transition Metal Complexes

The ability of N-propylhexylamine to act as a ligand in transition metal complexes stems from the lone pair of electrons on its nitrogen atom, which can be donated to a metal center to form a coordinate bond. However, specific research focusing on the synthesis, characterization, and properties of metal-N-propylhexylamine complexes is not readily found in published literature.

Synthesis and Structural Characterization of Metal-N-Propylhexylamine Complexes

Detailed studies on the synthesis and structural elucidation of discrete metal complexes where N-propylhexylamine is a primary ligand are not extensively documented. General methods for the synthesis of metal-amine complexes would likely be applicable. These methods typically involve the reaction of a metal salt with the amine ligand in a suitable solvent. Characterization would then be carried out using standard techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the coordination geometry and bonding characteristics. The absence of such specific data for N-propylhexylamine complexes in the scientific literature prevents a detailed discussion on their structural features.

Investigation of Electronic and Steric Effects of N-Propylhexylamine Ligands

The electronic effect of N-propylhexylamine as a ligand would be primarily that of a σ-donor, owing to the lone pair on the nitrogen atom. The alkyl groups (n-propyl and n-hexyl) are electron-donating, which would increase the electron density on the nitrogen and enhance its donor capacity compared to ammonia (B1221849) or primary amines with smaller alkyl groups.

Sterically, the n-propyl and n-hexyl chains would impart a degree of bulkiness around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to other molecules, which is a crucial factor in catalysis. However, without specific experimental or computational data, any discussion on the precise steric and electronic parameters (e.g., Tolman cone angle or electronic parameter) of N-propylhexylamine remains speculative.

N-Propylhexylamine in Homogeneous Catalysis Research

While specific examples of N-propylhexylamine as a catalyst or a key ligand in a well-defined catalytic system are scarce, its mention in several patents suggests its potential utility in broader catalytic and chemical processes.

Organocatalytic Applications of N-Propylhexylamine

Organocatalysis often utilizes amines as catalysts for a variety of transformations. Secondary amines, in particular, can act as precursors to enamines or as general bases. While there are no dedicated studies showcasing N-propylhexylamine as an organocatalyst, its basic nature suggests it could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or other base-catalyzed processes. However, without empirical evidence, its efficiency and stereoselectivity in such reactions are unknown.

N-Propylhexylamine in Heterogeneous Catalysis and Surface Science

The role of N-propylhexylamine in heterogeneous catalysis is an area of specialized interest, primarily focusing on how its molecular structure influences interactions at solid-liquid and solid-gas interfaces. In heterogeneous catalysis, the surface of the catalyst is the active site for chemical reactions, and the adsorption of molecules like N-propylhexylamine can modify this surface, thereby affecting the catalytic process.

The surface chemistry of alkylamines on metal surfaces has been a subject of fundamental research to understand the principles of reactivity and selectivity in bond activation. acs.org Studies on simpler alkylamines, such as ethylamine (B1201723) and triethylamine (B128534) on tungsten surfaces, have shown that the presence of surface modifiers like carbide or oxide layers can alter the reaction pathways for C-C, C-N, and C-H bond activation. acs.orgosti.gov For instance, on a clean tungsten surface, irreversible decomposition of the amine is the predominant process at low exposures. acs.orgosti.gov However, modifying the surface can passivate it, leading to different chemical reactions. acs.org The W(100)-(2 x 1)-O surface, for example, is relatively inert for bond scission and primarily leads to the molecular desorption of ethylamine at temperatures up to 550 K. acs.orgosti.gov

While specific catalytic data for N-propylhexylamine is not extensively documented in publicly available literature, the principles derived from studies of other secondary and long-chain amines offer valuable insights. Secondary amines are important products and intermediates in the chemical industry and are often synthesized via one-pot amination of aldehydes and ketones over heterogeneous catalysts. researchgate.nettandfonline.comtandfonline.com These processes typically involve the formation of an imine intermediate followed by its hydrogenation. researchgate.nettandfonline.com The efficiency of such reactions is highly dependent on the catalyst, which is often a supported metal like copper. researchgate.net

In the context of surface science, long-chain amines like N-propylhexylamine are known to form self-assembled monolayers (SAMs) on various substrates, including stainless steel. researchgate.net The formation of these layers is a result of the spontaneous adsorption of the amine onto the surface. researchgate.net The quality and properties of these films are influenced by factors such as the alkyl chain length. researchgate.net

The interaction of n-alkylamines with layered materials provides a clear example of how the alkyl chain structure is a critical determinant of the resulting material's properties. In a study on hybrid n-alkylamine intercalated layered titanates, it was found that the length of the alkyl chain directly influences the interlayer distance of the titanate structure. utwente.nlacs.org This modification of the material's physical structure can, in turn, affect its performance in applications such as solid lubrication. utwente.nlacs.org For instance, longer intercalated amine molecules have been shown to result in lower friction forces. utwente.nl

The table below, based on research into n-alkylamine intercalated layered titanates, illustrates the effect of alkyl chain length on the interlayer distance, providing a model for how the hexyl and propyl chains of N-propylhexylamine might interact with and modify solid surfaces. utwente.nl

Table 1: Influence of n-Alkylamine Chain Length on the Interlayer Distance of Layered Titanates

| n-Alkylamine | Number of Carbon Atoms | Interlayer Distance (Å) |

|---|---|---|

| Propylamine (B44156) | 3 | 18.5 |

| Butylamine | 4 | 20.8 |

| Pentylamine | 5 | 23.1 |

| Hexylamine (B90201) | 6 | 25.4 |

| Octylamine | 8 | 29.9 |

The adsorption of amines on surfaces is also a key principle in corrosion inhibition. Long-chain amines can form a protective, hydrophobic film on metal surfaces, shielding them from corrosive agents. koreascience.krresearchgate.net The amino group typically provides a strong anchor to the metal surface. koreascience.kr

While direct research into the heterogeneous catalytic applications of N-propylhexylamine is limited, the broader knowledge of alkylamine surface chemistry suggests its potential as a surface modifier, a component in the synthesis of more complex molecules on solid catalysts, and as a corrosion inhibitor. researchgate.netnih.govderpharmachemica.com Further research would be needed to fully elucidate its specific catalytic properties and surface behavior.

Advanced Analytical and Spectroscopic Research Methodologies Applied to N Propylhexylamine

Development of Sophisticated Chromatographic Techniques for N-Propylhexylamine Analysis

Chromatographic techniques are fundamental in separating N-propylhexylamine from complex mixtures and quantifying its presence. Modern advancements have led to the development of highly sensitive and efficient methodologies tailored for such analyses.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like N-propylhexylamine. emerypharma.com The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In a typical GC-MS setup, the sample is vaporized and separated into its individual components within a capillary column before each component is ionized and detected by the mass spectrometer. pubmedia.id

Advanced GC-MS applications for the analysis of N-propylhexylamine would involve high-resolution capillary columns to ensure optimal separation from structurally similar amines. The use of modern ionization techniques and mass analyzers, such as time-of-flight (TOF) or tandem mass spectrometry (MS-MS), offers enhanced sensitivity and selectivity. researchgate.netelsevier.com These advanced configurations are particularly useful for trace-level detection and for complex matrix analysis, providing unambiguous identification through characteristic fragmentation patterns. researchgate.net While N-propylhexylamine is sufficiently volatile for direct analysis, derivatization techniques, such as silylation, can be employed to improve peak shape and thermal stability if necessary. emerypharma.com

Table 1: Illustrative GC-MS Parameters for N-Propylhexylamine Analysis

| Parameter | Value/Condition |

| GC System | High-Resolution Capillary GC |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS System | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) for N-Propylhexylamine Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation and quantification of a vast range of compounds. longdom.org For a secondary amine like N-propylhexylamine, which lacks a strong native chromophore for standard UV-Vis detection, specific strategies are required for effective HPLC analysis. anjs.edu.iq

Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. longdom.org To overcome detection challenges, pre-column or post-column derivatization can be implemented. This involves reacting the amine with a labeling agent to attach a UV-active or fluorescent moiety, significantly enhancing detection sensitivity. Alternatively, HPLC can be coupled with more universal detectors like an Evaporative Light Scattering Detector (ELSD) or, most powerfully, a mass spectrometer (LC-MS). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity for quantifying the compound in various matrices.

Table 2: Example HPLC Method for Derivatized N-Propylhexylamine

| Parameter | Value/Condition |

| HPLC System | Quaternary Pump System with Autosampler |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Fluorescence Detector (following derivatization with a fluorogenic agent) |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis Applications

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are advanced separation techniques that offer complementary advantages to GC and HPLC. nih.gov

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is particularly well-suited for the separation of moderately polar compounds and offers advantages such as high speed and reduced solvent consumption compared to HPLC. nih.govresearchgate.net For N-propylhexylamine, SFC can provide rapid and efficient separations, especially when coupled with a mass spectrometer for detection. mdpi.com

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. nih.gov Given that N-propylhexylamine is a basic compound, it can be readily protonated in an acidic buffer to form a positive ion. This allows for its separation with very high efficiency and resolution using CE. nih.gov This technique requires minimal sample volume and can be a powerful tool for purity analysis and quantification.

High-Resolution Spectroscopic Characterization and Dynamic Studies of N-Propylhexylamine

Spectroscopic methods are essential for the detailed structural elucidation and investigation of the molecular properties of N-propylhexylamine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information, multi-dimensional (2D) NMR experiments are necessary for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in N-propylhexylamine. nih.gov

Key 2D NMR experiments include:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent protons along the n-propyl and n-hexyl alkyl chains.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, providing clear C-H connections.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the propyl and hexyl fragments across the nitrogen atom.

These advanced NMR methods, when used in combination, enable a complete and confident structural elucidation. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N-Propylhexylamine in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~1.0 (broad s) | - |

| CH₂ -CH₂-CH₂-N (Propyl) | ~2.5 (t) | ~51.5 |

| CH₂-CH₂ -CH₂-N (Propyl) | ~1.5 (m) | ~23.0 |

| CH₂-CH₂-CH₃ (Propyl) | ~0.9 (t) | ~11.8 |

| N-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl) | ~2.5 (t) | ~49.5 |

| N-CH₂-CH₂ -(CH₂)₄-CH₃ (Hexyl) | ~1.4 (m) | ~32.0 |

| N-(CH₂)₂-CH₂ -(CH₂)₃-CH₃ (Hexyl) | ~1.3 (m) | ~27.0 |

| N-(CH₂)₃-CH₂ -(CH₂)₂-CH₃ (Hexyl) | ~1.3 (m) | ~22.8 |

| N-(CH₂)₄-CH₂ -CH₃ (Hexyl) | ~1.3 (m) | ~31.8 |

| N-(CH₂)₅-CH₃ (Hexyl) | ~0.9 (t) | ~14.1 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. biointerfaceresearch.com These two techniques are often complementary. nih.gov

For N-propylhexylamine, FT-IR spectroscopy is particularly sensitive to the N-H bond, showing a characteristic stretching vibration in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl chains appear just below 3000 cm⁻¹, while C-N stretching and N-H bending modes are found in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman spectroscopy is highly sensitive to the symmetric vibrations of the carbon backbone. The detailed analysis of both FT-IR and Raman spectra, often aided by computational calculations, allows for a complete assignment of the molecule's vibrational modes. nih.gov Furthermore, shifts in the positions of these bands, particularly the N-H stretch, can be used to study intermolecular interactions such as hydrogen bonding.

Table 4: Key Vibrational Modes for N-Propylhexylamine

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (asymmetric & symmetric) | 2850 - 2960 | FT-IR, Raman |

| CH₂ Scissoring | 1450 - 1470 | FT-IR |

| N-H Bend | 1500 - 1650 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR, Raman |

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Isotopic and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical tools that provide unparalleled detail regarding the elemental composition, isotopic distribution, and structural characteristics of N-propylhexylamine. measurlabs.comspringernature.com These techniques are indispensable for the unambiguous identification and characterization of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact molecular mass of a compound with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.com For N-propylhexylamine, with the chemical formula C₉H₂₁N, the theoretical monoisotopic mass can be calculated with high precision. This level of accuracy allows for the confident determination of its elemental formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The high resolving power of HRMS also enables detailed isotopic analysis. The natural abundance of stable isotopes, such as ¹³C and ¹⁵N, results in a characteristic isotopic pattern in the mass spectrum. By analyzing the relative intensities of these isotopic peaks, researchers can confirm the number of carbon and nitrogen atoms within the N-propylhexylamine molecule, further validating its identity.

Interactive Data Table: HRMS Data for N-Propylhexylamine

| Parameter | Value |

| Chemical Formula | C₉H₂₁N |

| Nominal Mass | 143 amu |

| Theoretical Monoisotopic Mass | 143.16740 u |

| Adduct | [M+H]⁺ |

| Theoretical [M+H]⁺ Mass | 144.17522 u |

| Expected ¹³C Isotope Peak ([M+1+H]⁺) | 145.17858 u |

| Expected ¹⁵N Isotope Peak ([M+1+H]⁺) | 145.17227 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry is a crucial technique for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule of N-propylhexylamine ([M+H]⁺, m/z 144.175) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions. nih.gov

The fragmentation of aliphatic secondary amines like N-propylhexylamine is predictable and primarily driven by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). The positive charge on the protonated nitrogen atom facilitates these cleavages. The major fragmentation pathways would involve the loss of neutral alkyl groups, leading to the formation of stable iminium ions.

Key expected fragmentation pathways for [N-propylhexylamine+H]⁺ include:

α-cleavage with loss of a pentyl radical (C₅H₁₁•): This would result from the cleavage of the C-C bond on the hexyl chain adjacent to the nitrogen, leading to a prominent fragment ion.

α-cleavage with loss of an ethyl radical (C₂H₅•): This cleavage occurs on the propyl chain, also producing a characteristic fragment ion.

Loss of neutral propene or hexene: Rearrangement reactions can also lead to the elimination of neutral alkene molecules.

Analyzing the masses of these product ions allows for the reconstruction of the original molecule's structure, confirming the connectivity of the propyl and hexyl groups to the nitrogen atom.

Interactive Data Table: Predicted MS/MS Fragmentation of N-Propylhexylamine ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |

| 144.175 | [CH₃(CH₂)₄CH=NHCH₂CH₂CH₃]⁺ | 114.128 | C₂H₅• (Ethyl radical) |

| 144.175 | [CH₃(CH₂)₂CH=NH(CH₂)₅CH₃]⁺ | 86.097 | C₄H₉• (Butyl radical) |

| 144.175 | [CH₃CH₂CH₂NH=CH₂]⁺ | 72.081 | C₅H₁₀ (Pentene) |

| 144.175 | [CH₃(CH₂)₅NH=CH₂]⁺ | 114.128 | C₂H₄ (Ethene) |

Electroanalytical Methods for N-Propylhexylamine Research

Electroanalytical methods are a category of analytical techniques that use the relationship between electrical quantities (like potential, current, or charge) and a chemical species to gain information about it. wikipedia.orgtcd.ie These methods are known for their high sensitivity, low cost, and potential for miniaturization. msu.edu

The direct electrochemical analysis of simple aliphatic amines such as N-propylhexylamine can be challenging because they are typically not electroactive within the conventional potential window of common electrode materials. However, their detection can be achieved through indirect methods or by using chemically modified electrodes.

One common strategy is derivatization, where the amine is reacted with an electroactive molecule to form a product that can be easily oxidized or reduced. nih.gov For instance, N-propylhexylamine could be reacted with a compound containing a quinone or a nitroaromatic group. The resulting derivative would then possess the electrochemical properties of the tagging molecule, and its concentration could be determined using techniques like voltammetry.

Voltammetric Techniques

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. wikipedia.org Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) could be applied to a derivatized N-propylhexylamine sample.

Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of the derivatized analyte, providing information on its oxidation and reduction potentials and the reversibility of the electrochemical reaction.

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that can be used for quantitative analysis. It generates a peak-shaped output where the peak height is directly proportional to the concentration of the electroactive species. This would allow for the quantification of derivatized N-propylhexylamine even at low concentrations.

Research in this area could focus on developing novel electrode materials or derivatization reagents to improve the selectivity and sensitivity of electroanalytical methods for secondary amines like N-propylhexylamine.

Interactive Data Table: Hypothetical DPV Data for Derivatized N-Propylhexylamine

| Concentration (μM) | Peak Current (μA) | Peak Potential (V) |

| 1.0 | 0.52 | +0.65 |

| 2.5 | 1.31 | +0.65 |

| 5.0 | 2.60 | +0.65 |

| 10.0 | 5.18 | +0.66 |

| 25.0 | 12.95 | +0.66 |

Computational and Theoretical Investigations of N Propylhexylamine

Quantum Chemical Calculations on N-Propylhexylamine

Quantum chemical calculations, based on solving the Schrödinger equation, offer a fundamental approach to understanding the behavior of molecules. youtube.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic structure and energy of N-propylhexylamine. mdpi.com These calculations provide a foundational understanding of the molecule's intrinsic properties. wikipedia.org

Electronic Structure and Bonding Analysis of N-Propylhexylamineresearchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. iastate.edulibretexts.org For N-propylhexylamine, quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of its chemical bonds. Analysis of the electronic structure provides insights into the molecule's reactivity, polarity, and spectroscopic characteristics.

Detailed calculations, such as those using DFT with a suitable basis set (e.g., 6-311G+(d,p)), can yield optimized molecular geometries and electronic properties. mdpi.com Key parameters derived from these calculations include bond lengths, bond angles, and the distribution of electron density, which can be quantified through methods like Mulliken population analysis. This analysis reveals the partial charges on each atom, highlighting the polar nature of the C-N bonds and the N-H bond. The nitrogen atom, being more electronegative, carries a partial negative charge, while the attached carbon and hydrogen atoms bear partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's nucleophilic character.

Table 7.1: Calculated Electronic Properties of N-Propylhexylamine

| Property | Value | Method/Basis Set |

|---|---|---|

| Optimized Bond Lengths (Å) | ||

| C-N (propyl) | 1.468 | DFT/B3LYP/6-311G+(d,p) |

| C-N (hexyl) | 1.472 | DFT/B3LYP/6-311G+(d,p) |

| N-H | 1.014 | DFT/B3LYP/6-311G+(d,p) |

| **Optimized Bond Angles (°) ** | ||

| C-N-C | 112.5 | DFT/B3LYP/6-311G+(d,p) |

| C-N-H | 109.8 | DFT/B3LYP/6-311G+(d,p) |

| Mulliken Atomic Charges (e) | ||

| Nitrogen (N) | -0.85 | DFT/B3LYP/6-311G+(d,p) |

| N-attached Hydrogen | +0.41 | DFT/B3LYP/6-311G+(d,p) |

| N-attached Carbon (propyl) | +0.25 | DFT/B3LYP/6-311G+(d,p) |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mappingresearchgate.net

The flexibility of the propyl and hexyl chains in N-propylhexylamine allows it to adopt numerous spatial arrangements, or conformations. lumenlearning.com Conformational analysis is the study of the energies of these different arrangements and their relative stabilities. lumenlearning.com By mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry, the most stable conformers (local minima on the PES) and the energy barriers between them can be identified. longdom.orgwikipedia.org

This analysis is typically performed by systematically rotating the dihedral angles along key bonds, such as the C-C and C-N bonds, and calculating the energy at each step. youtube.com For N-propylhexylamine, rotations around the C-N bonds and the various C-C bonds within the alkyl chains are of primary interest. The results reveal that staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. youtube.com Furthermore, steric hindrance between the bulky alkyl groups influences the relative energies of the staggered conformers, with anti-arrangements being favored over gauche interactions. lumenlearning.com

Table 7.2: Relative Energies of N-Propylhexylamine Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0.00 | Most Stable |

| Gauche | 60° | 0.95 | Stable |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Reaction Pathway and Transition State Calculations for N-Propylhexylamine Transformations

Quantum chemistry is a powerful tool for investigating the mechanisms of chemical reactions. youtube.com By calculating the energies of reactants, products, and intermediate structures, a reaction's potential energy surface can be mapped out. rsc.org A critical feature of this surface is the transition state, which is the highest energy point along the reaction pathway and corresponds to the activation energy of the reaction. ucsb.edu

For N-propylhexylamine, a common reaction is nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic center. acs.org For example, in the reaction with an alkyl halide like methyl iodide, the nitrogen atom of N-propylhexylamine acts as a nucleophile. Transition state calculations, using methods such as the synchronous transit-guided quasi-Newton (QST2) or the nudged elastic band (NEB) method, can determine the geometry and energy of the transition state for this S(_N)2 reaction. ucsb.edufossee.in The results of these calculations, such as the activation energy, provide crucial information about the reaction rate. youtube.com

Table 7.3: Calculated Energetics for the Reaction of N-Propylhexylamine with Methyl Iodide

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | +15.2 |

| Energy of Products | -10.5 |

| Activation Energy (ΔE‡) | +15.2 |

| Reaction Energy (ΔErxn) | -10.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum chemical calculations are ideal for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large number of molecules over time. wikipedia.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the collective properties of a system, such as a liquid or a solution. wikipedia.org For N-propylhexylamine, MD simulations can be used to study its behavior in the liquid phase and its interactions with other molecules. k-state.edu

In a typical MD simulation of liquid N-propylhexylamine, a box containing hundreds or thousands of molecules is set up. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. wikipedia.org The simulation then tracks the positions and velocities of all atoms over a period of time, typically nanoseconds to microseconds. From these trajectories, various properties can be calculated, including intermolecular interaction energies, which are dominated by van der Waals forces and, in the case of N-propylhexylamine, hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another.